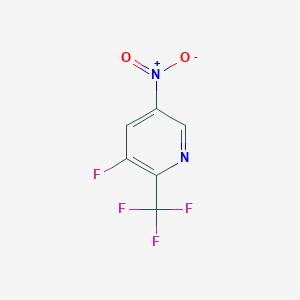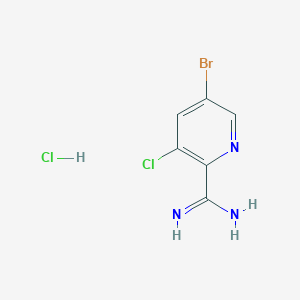![molecular formula C24H20Br3N B13124111 3,7,11-Tribromo-5,5,9,9-tetramethyl-5,9-dihydroquinolino[3,2,1-de]acridine](/img/structure/B13124111.png)
3,7,11-Tribromo-5,5,9,9-tetramethyl-5,9-dihydroquinolino[3,2,1-de]acridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,7,11-Tribromo-5,5,9,9-tetramethyl-5,9-dihydroquinolino[3,2,1-de]acridine: is a complex organic compound with the molecular formula C24H20Br3N and a molecular weight of 562.13 g/mol . This compound is characterized by its unique structure, which includes three bromine atoms and four methyl groups attached to a quinolinoacridine core. It is known for its high melting point of 262-265°C and predicted boiling point of 556.1°C .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,7,11-Tribromo-5,5,9,9-tetramethyl-5,9-dihydroquinolino[3,2,1-de]acridine typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and brominating agents. The reaction conditions usually require controlled temperatures and the use of solvents such as ethanol or acetone .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process might include steps like purification through recrystallization and quality control measures to meet industrial standards .
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the bromine atoms may be replaced or modified.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in different derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including amines or thiols for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinoacridine derivatives with different functional groups, while substitution reactions can produce a variety of substituted quinolinoacridines .
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: Research in biology and medicine explores the potential of this compound as a pharmacophore. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties .
Industry: In the industrial sector, this compound can be used in the development of advanced materials, including polymers and dyes. Its stability and reactivity make it suitable for various applications .
作用机制
The mechanism of action of 3,7,11-Tribromo-5,5,9,9-tetramethyl-5,9-dihydroquinolino[3,2,1-de]acridine involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the quinolinoacridine core play a crucial role in binding to these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
相似化合物的比较
3,3’,5,5’-Tetrabromobisphenol A: Another brominated compound with similar applications in industry.
Triazole functionalized 5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene: A compound with a similar core structure used in research.
Uniqueness: 3,7,11-Tribromo-5,5,9,9-tetramethyl-5,9-dihydroquinolino[3,2,1-de]acridine stands out due to its specific arrangement of bromine atoms and methyl groups, which confer unique chemical properties and reactivity. This makes it particularly valuable for specialized applications in scientific research and industry .
属性
分子式 |
C24H20Br3N |
|---|---|
分子量 |
562.1 g/mol |
IUPAC 名称 |
5,11,17-tribromo-8,8,14,14-tetramethyl-1-azapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2(7),3,5,9,11,13(21),15(20),16,18-nonaene |
InChI |
InChI=1S/C24H20Br3N/c1-23(2)16-9-13(25)5-7-20(16)28-21-8-6-14(26)10-17(21)24(3,4)19-12-15(27)11-18(23)22(19)28/h5-12H,1-4H3 |
InChI 键 |
VNSDQHDFILVCIQ-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=CC(=CC3=C2N(C4=C1C=C(C=C4)Br)C5=C(C3(C)C)C=C(C=C5)Br)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


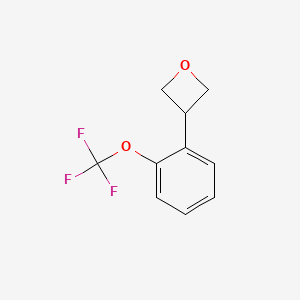
![2-[4-[[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]oxymethyl]phenyl]benzonitrile](/img/structure/B13124035.png)
![Ethyl 6-[4-[[4-[3-ethoxycarbonyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]phenyl]diazenyl]phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13124038.png)
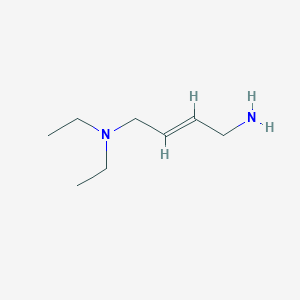
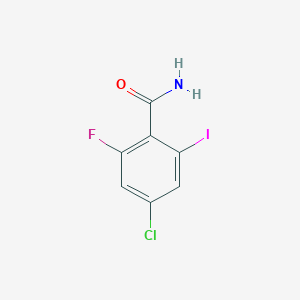


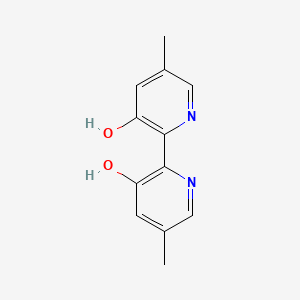
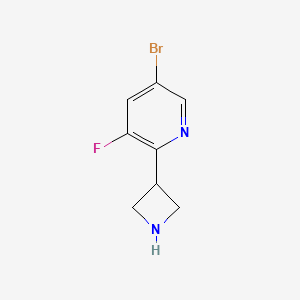
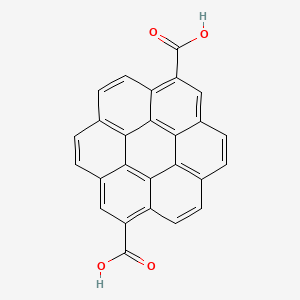
![tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13124117.png)

